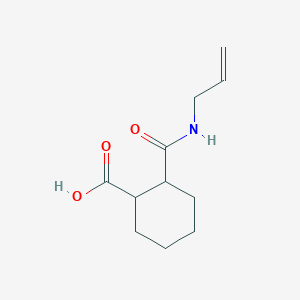

2-(Allylcarbamoyl)cyclohexanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(Allylcarbamoyl)cyclohexanecarboxylic acid often involves complex organic reactions. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a similar core structure, is achieved through reactions characterized by specific reagents and conditions, demonstrating the nuanced approach needed to create such compounds (Özer et al., 2009). Similarly, the formation of N-allyl-carbamates via ring-opening reactions of 1-ethoxycarbonylaziridines in cyclohexane indicates the intricate mechanisms involved in synthesizing carbamoyl derivatives (Takeuchi & Koyama, 1981).

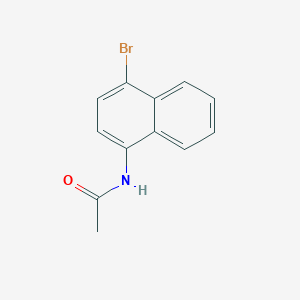

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, reveals the cyclohexane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding. This insight into the molecular conformation provides clues to the structural aspects of 2-(Allylcarbamoyl)cyclohexanecarboxylic acid and its derivatives (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of compounds structurally related to 2-(Allylcarbamoyl)cyclohexanecarboxylic acid can be complex. For example, the Lewis acid-catalyzed three-component condensation reactions leading to the synthesis of N-homoallylcarbamates from aldehydes, N-silylcarbamates, and allylsilane highlight the multifaceted chemical reactions these compounds can undergo (Niimi et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The formation of N-(2-acetoxylalkyl)carbamates through the acetolysis of 1-ethoxycarbonylaziridines in cyclohexane follows an A-2 mechanism. This indicates a potential application in the synthesis of carbamate compounds, which can be derived from 2-(allylcarbamoyl)cyclohexanecarboxylic acid (Takeuchi & Koyama, 1981).

Biological and Environmental Interactions

- Acinetobacter anitratum, a bacterium isolated from garden soil, shows the capability of metabolizing cyclohexanecarboxylic acid. This suggests a role for similar compounds in bioremediation or biological processes (Rho & Evans, 1975).

Material Science and Coordination Chemistry

- Cyclohexanecarboxylic acids, including variants like 2-(allylcarbamoyl)cyclohexanecarboxylic acid, are studied for their coordination chemistry and potential applications in material science, particularly as magnetic materials (Lin & Tong, 2011).

Applications in Polymer Engineering

- The compound can potentially be involved in polymerization processes, as seen in the study of 2-allyl-1-methylenecyclohexane, indicating its relevance in the development of new polymeric materials (Butler & Miles, 1966).

Environmental Safety and Exposure

- Studies on cyclohexane dicarboxylic acid derivatives like DINCH, which are structurally related, provide insights into environmental exposure and safety aspects of such compounds (Silva et al., 2013).

Eigenschaften

IUPAC Name |

2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRAUCUDDYGPJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325679 |

Source

|

| Record name | 2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |

CAS RN |

717892-81-4 |

Source

|

| Record name | 2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)